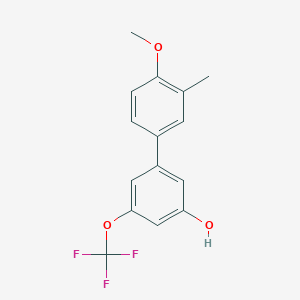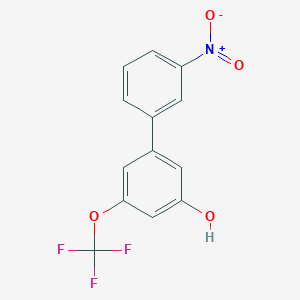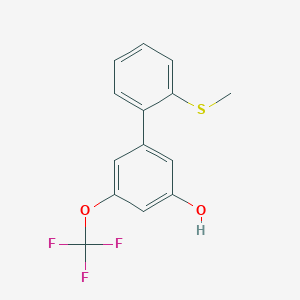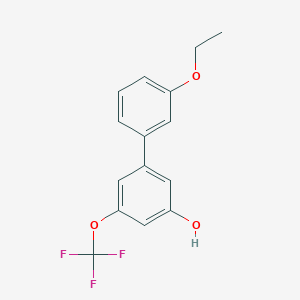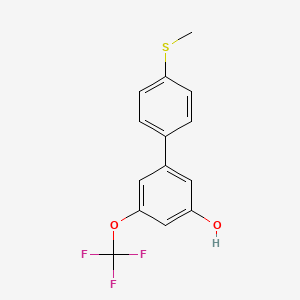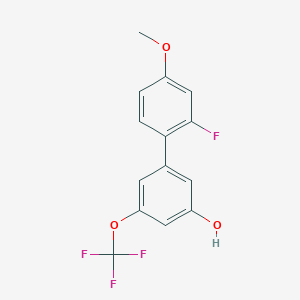
5-(3-Methylthiophenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% (5-MTP-3-TFMOP) is a synthetic compound that is widely used in scientific research for its unique biochemical and physiological properties. It is a highly effective reagent for organic synthesis and has been studied extensively in the laboratory for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
5-MTP-3-TFMOP has been extensively studied in the laboratory for its potential applications in various fields. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a pharmaceutical intermediate. It has also been used as an inhibitor of enzymes, as an antioxidant, and as a fluorescent dye for imaging and biosensing applications.
Wirkmechanismus
5-MTP-3-TFMOP is a highly reactive compound and its mechanism of action is not fully understood. However, it is known that it can act as a Lewis acid, meaning it can accept electrons from other molecules. This enables it to form covalent bonds with other molecules, allowing it to act as a catalyst in organic synthesis. Additionally, it can act as an inhibitor of enzymes, as an antioxidant, and as a fluorescent dye.
Biochemical and Physiological Effects
5-MTP-3-TFMOP has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and NADH oxidase. Additionally, it has been shown to exhibit antioxidant activity, as well as to possess anti-inflammatory and antifungal properties. It has also been shown to have cytotoxic effects on certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
5-MTP-3-TFMOP has several advantages for use in laboratory experiments. It is highly reactive and can be used in a variety of reactions, making it a useful reagent for organic synthesis. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is also important to note that 5-MTP-3-TFMOP is a hazardous compound and should be handled with caution. Additionally, it is expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
Given the potential applications of 5-MTP-3-TFMOP in various fields, there are many potential future directions for research. These could include further studies into its biochemical and physiological effects, such as its ability to inhibit enzymes, act as an antioxidant, and possess anti-inflammatory and antifungal properties. Additionally, further research could be conducted into its potential applications as a pharmaceutical intermediate, as a fluorescent dye, and as a catalyst in the synthesis of heterocyclic compounds. Finally, further research into its stability and storage requirements could be conducted, as well as research into its potential toxicity and safety.
Synthesemethoden
5-MTP-3-TFMOP can be synthesized using a variety of techniques such as reaction with Grignard reagents, reduction of an ester, or reaction with an alkyl halide. The most common synthesis method involves the reaction of 3-methylthiophenol with trifluoromethanesulfonic anhydride, followed by hydrolysis and purification. The reaction is typically conducted in an inert solvent such as acetonitrile or dimethylformamide, and the product is isolated by column chromatography.
Eigenschaften
IUPAC Name |
3-(3-methylsulfanylphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2S/c1-20-13-4-2-3-9(7-13)10-5-11(18)8-12(6-10)19-14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWJVVGNRYTAJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylthiophenyl)-3-trifluoromethoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

